molecular formula C9H6Cl2N2O2 B1330251 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione CAS No. 64464-10-4

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

Cat. No.: B1330251
CAS No.: 64464-10-4
M. Wt: 245.06 g/mol
InChI Key: IIYSBQAYCYDHQX-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

The synthesis of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific dichloro substitution, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYSBQAYCYDHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283272
Record name 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64464-10-4
Record name MLS002639341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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